Cas no 1159983-16-0 (7-Fluoro-6-methylisoquinoline)

7-Fluoro-6-methylisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 7-Fluoro-6-methylisoquinoline
- AG-A-91913
- AK-29718
- CTK7B8421
- KB-46388
- QC-9399
- SureCN8287083
- SCHEMBL8287083
- DTXSID90612151
- DB-060815
- Z1198233133
- G74499
- 1159983-16-0
- EN300-7444513
- AKOS006328744
- Isoquinoline, 7-fluoro-6-methyl-
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- Inchi: InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3
- InChI Key: OIYKCANGVQTPQP-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1F)C=NC=C2
Computed Properties
- Exact Mass: 161.064077422g/mol
- Monoisotopic Mass: 161.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9Ų
7-Fluoro-6-methylisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444513-0.1g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
Alichem | A189006796-1g |
7-Fluoro-6-methylisoquinoline |
1159983-16-0 | 95% | 1g |
$596.40 | 2023-09-04 | |
Enamine | EN300-7444513-0.05g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95.0% | 0.05g |
$174.0 | 2025-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072061-100mg |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 97% | 100mg |
¥1320.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072061-250mg |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 97% | 250mg |
¥1917.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSZ977-5g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95% | 5g |
¥15511.0 | 2024-04-25 | |
Chemenu | CM145380-1g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95% | 1g |
$660 | 2021-08-05 | |
Chemenu | CM145380-1g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95% | 1g |
$674 | 2023-11-24 | |
Enamine | EN300-7444513-1.0g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7444513-10.0g |
7-fluoro-6-methylisoquinoline |
1159983-16-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 |
7-Fluoro-6-methylisoquinoline Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on 7-Fluoro-6-methylisoquinoline
Introduction to 7-Fluoro-6-methylisoquinoline (CAS No. 1159983-16-0)
7-Fluoro-6-methylisoquinoline (CAS No. 1159983-16-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a wide range of biological activities and potential therapeutic applications.
The chemical structure of 7-Fluoro-6-methylisoquinoline is characterized by a substituted isoquinoline ring, where the fluorine atom at the 7-position and the methyl group at the 6-position contribute to its unique properties. The presence of these functional groups can influence the compound's solubility, stability, and biological activity, making it a valuable scaffold for drug discovery and development.
Recent studies have highlighted the potential of 7-Fluoro-6-methylisoquinoline in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. These findings suggest that 7-Fluoro-6-methylisoquinoline could be a promising lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic effects, 7-Fluoro-6-methylisoquinoline has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those involved in breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
The pharmacokinetic properties of 7-Fluoro-6-methylisoquinoline have been another focus of recent research. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as an oral or injectable drug. The high bioavailability and low toxicity observed in animal models further support its suitability for clinical development.
Beyond its direct therapeutic applications, 7-Fluoro-6-methylisoquinoline has also been explored as a synthetic intermediate in the production of more complex molecules. Its reactivity and stability make it an attractive building block for chemists working on the synthesis of novel compounds with diverse biological activities. This versatility has led to its use in combinatorial chemistry approaches, where it serves as a key starting material for generating libraries of compounds for high-throughput screening.
The environmental impact of 7-Fluoro-6-methylisoquinoline is another important consideration in its development and use. Recent studies have focused on optimizing synthetic routes to minimize waste generation and improve the overall sustainability of its production process. Green chemistry principles are being applied to develop more environmentally friendly methods for synthesizing this compound, ensuring that it can be produced on a large scale without significant ecological consequences.
In conclusion, 7-Fluoro-6-methylisoquinoline (CAS No. 1159983-16-0) is a multifaceted compound with a broad range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and promising biological activities make it an exciting candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, potentially leading to the discovery of novel treatments for various diseases.
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